4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid is a complex organic compound with the molecular formula C10H12N2O2S.H2SO4. This compound is known for its unique chemical structure, which includes a benzothiazole ring substituted with methoxy and methyl groups. It is often used in various scientific research applications due to its distinctive properties.
Scientific Research Applications
4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been reported to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological pathways, contributing to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have been reported to exhibit diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine typically involves the condensation of 4,7-dimethoxy-3-methylbenzothiazole with appropriate amine derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, which acts as a catalyst and facilitates the formation of the imine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The use of sulfuric acid in the reaction not only catalyzes the process but also helps in maintaining the stability of the intermediate compounds.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-3-methylbenzothiazole: Lacks the imine group but shares the benzothiazole core.
2,3-Dihydro-1,3-benzothiazole: Similar structure but without methoxy and methyl substitutions.
Benzothiazole: The parent compound with a simpler structure.
Uniqueness
4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine is unique due to its specific substitutions, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-imine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.H2O4S/c1-12-8-6(13-2)4-5-7(14-3)9(8)15-10(12)11;1-5(2,3)4/h4-5,11H,1-3H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXAJECYETVZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=N)OC)OC.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.